molecular formula C22H23NO4 B2490247 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid CAS No. 1702436-86-9

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid

Cat. No. B2490247
CAS RN: 1702436-86-9
M. Wt: 365.429
InChI Key: BGHLFNKMTFSTHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid and related compounds involves several key steps, including the formation of cyclopentane rings and the introduction of fluorenyl groups. Techniques such as Michael addition, hydrogenolysis, and cycloaddition processes are critical in constructing the compound's core structure (Mandal et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been studied through methods like X-ray diffraction, revealing that the cyclohexane rings adopt a chair conformation. The presence of the fluorenyl group contributes to the molecule's conformational stability and impacts its physicochemical properties (Valle et al., 1988).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including competitive inhibition of enzymatic synthesis and interactions with amino acid transport systems. Its unique structure allows it to act as an inhibitor in specific biochemical pathways, highlighting its potential for drug development and biochemical research (Coulter et al., 1974).

Physical Properties Analysis

The physical properties of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid, such as solubility, melting point, and stability, are influenced by its molecular structure. The fluorenyl group enhances its stability and solubility in organic solvents, making it suitable for various chemical and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are defined by its unique structure. The compound's ability to undergo cycloaddition and its reactivity towards different chemical reagents have been explored to synthesize novel derivatives with potential biological activities (Griesbeck et al., 2003).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Protected β-Amino Acids : The compound has been used in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids, employing the Arndt-Eistert protocol for enantiomerically pure products (Ellmerer-Müller et al., 1998).
  • Preparation for Solid-Phase Syntheses : It's also involved in the preparation of N-Fmoc-protected β2-homoamino acids, which are significant for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
  • Non-destructive Cleavage of N-Acylsultams : The compound aids in non-destructive cleavage processes under neutral conditions, leading to pure Fmoc-protected amino acids (Oppolzer & Lienard, 1992).

Structural Studies and Applications

  • Self-Assembled Structures : The compound has been studied for its self-assembling properties in modified amino acids, potentially leading to novel self-assembled architectures (Gour et al., 2021).
  • Synthesis of Oligomers from Analogues : It's been used in the synthesis of N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, leading to the synthesis of various oligomers (Gregar & Gervay-Hague, 2004).
  • Photocatalysis in Decarboxylative Arylation : The compound has been utilized in photocatalytic decarboxylative cross-coupling reactions, enabling the synthesis of a variety of benzylic amines and ethers (Chen et al., 2019).

Biological and Pharmacological Studies

  • Enzyme-activated Surfactants : It has been used to create enzymatically activated surfactants for carbon nanotubes, aiding in homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-22(12-14,20(24)25)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHLFNKMTFSTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid

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